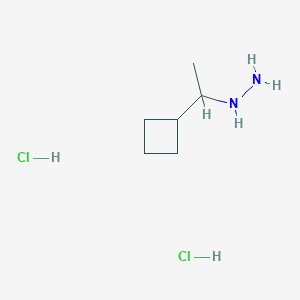
1-Cyclobutylethylhydrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylethylhydrazine;dihydrochloride is a chemical compound with the CAS Number: 2580214-43-1 . It has a molecular weight of 187.11 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for 1-Cyclobutylethylhydrazine;dihydrochloride is 1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Cyclobutylethylhydrazine;dihydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Effects on Vestibular Function
1-Cyclobutylethylhydrazine dihydrochloride has been studied for its effects on vestibular function. Cyclizine hydrochloride, a compound with a similar structure, is noted for its antihistaminic activity and has shown effectiveness in the prophylaxis of motion sickness, which may suggest potential applications for 1-Cyclobutylethylhydrazine dihydrochloride in similar domains (Gutner, Gould, & Cracovaner, 1954).
Immunologic Surveillance in Cancer
1,2-Dimethylhydrazine dihydrochloride, a related compound, has been used in the study of immunologic surveillance against chemically induced primary colon carcinoma in rats. This suggests potential uses of 1-Cyclobutylethylhydrazine dihydrochloride in cancer research, particularly in understanding immune system interactions with carcinogens (Bansal, Mark, Bansal, & Rhoads, 1978).
Synthesis of Sulfene Compounds
Research has explored the use of related hydrazine compounds in the synthesis of sulfene (Thioformaldehyde Dioxide), indicating possible applications of 1-Cyclobutylethylhydrazine dihydrochloride in organic synthesis and chemical reactions (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Immunologic Cross-Reactivity Studies
The compound has potential applications in studying immunologic cross-reactivity, as demonstrated by research on similar hydrazine compounds (Jones, Graham, Taylor, Sarlo, Hoyle, & Karol, 1998).
Antitumor Activities
1-Cyclobutylethylhydrazine dihydrochloride may have applications in antitumor research. Studies have shown that related hydrazine compounds can be effective in synthesizing novel compounds with antitumor activities (Mohareb, El-Sayed, & Abdelaziz, 2012).
Colon Carcinogenesis
The compound could be used in studying the mechanisms of colon carcinogenesis, as indicated by research using 1,2-dimethylhydrazine in rodent models (Venkatachalam, Vinayagam, Arokia Vijaya Anand, Isa, & Ponnaiyan, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-cyclobutylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVUUWJQKJNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethylhydrazine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one](/img/structure/B2577187.png)
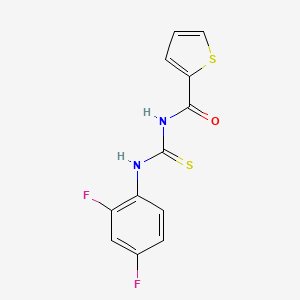
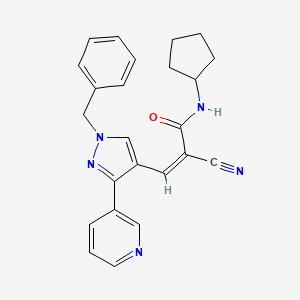

![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)
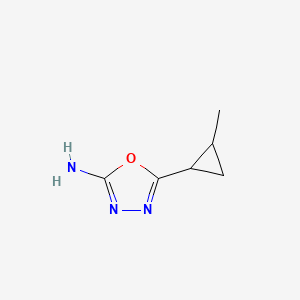


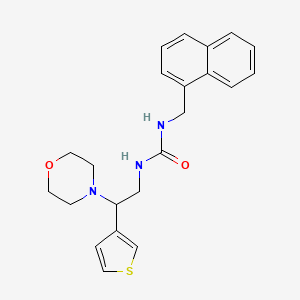
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)
![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)


